4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95%
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Overview
Description
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% (4-H2HMP) is an aromatic heterocyclic compound with a wide range of applications in medicinal chemistry and drug discovery. 4-H2HMP is a valuable intermediate for the synthesis of many biologically active compounds, including anti-cancer agents, anti-inflammatory drugs, and antiviral agents. Furthermore, 4-H2HMP has been found to possess a variety of biochemical and physiological effects, and is being investigated for its potential therapeutic applications.
Scientific Research Applications
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, such as anti-cancer agents, anti-inflammatory drugs, and antiviral agents. In addition, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in the synthesis of other heterocyclic compounds, such as imidazoles, benzimidazoles, and pyridines. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in the synthesis of polymers and nanomaterials.
Mechanism of Action
The exact mechanism of action of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is not yet fully understood. However, it is believed that 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% may interact with various cell receptors, including G-protein coupled receptors, to produce its various biochemical and physiological effects.
Biochemical and Physiological Effects
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antiviral effects. In addition, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess antioxidant, antifungal, and anti-allergic effects. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% in lab experiments include its low cost, availability, and ease of synthesis. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is a versatile compound and can be used in a variety of applications, including the synthesis of biologically active compounds and polymers. The main limitation of using 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
The potential future directions for 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% research include the development of new synthesis methods, the exploration of new therapeutic applications, and the investigation of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is needed in order to further understand its potential therapeutic applications. Furthermore, further research into the potential adverse effects of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is also needed in order to ensure its safe use in therapeutic applications.
Synthesis Methods
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% can be synthesized through a number of methods, including the Biginelli reaction, the Ugi reaction, and the Knovenagel condensation. The Biginelli reaction involves the condensation of ethyl acetoacetate, urea, and aldehydes in the presence of an acid catalyst. The Ugi reaction involves the reaction of aldehydes, isocyanides, and amines in the presence of a base catalyst. The Knovenagel condensation involves the reaction of aldehydes, ketones, and amines in the presence of a base catalyst.
properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-11(9)12-7-10(15)5-6-13-12/h1-7,14H,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVICVLHFBDXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692455 |
Source
|
Record name | 2-[2-(Hydroxymethyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine | |
CAS RN |
1261998-16-6 |
Source
|
Record name | 2-[2-(Hydroxymethyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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